5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications. In
科学的研究の応用
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease. In preclinical studies, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase cardiac output (Stasch et al., 2011). In addition, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to reduce sickle cell adhesion to endothelial cells, suggesting a potential role in the treatment of sickle cell disease (Zhang et al., 2015).
作用機序
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 selectively inhibits sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a critical role in regulating smooth muscle relaxation, platelet aggregation, and vascular tone. By inhibiting sGC, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 increases the levels of cGMP, leading to vasodilation and improved blood flow (Stasch et al., 2011).
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to have potent vasodilatory effects in various animal models, including rats, dogs, and pigs (Stasch et al., 2011). In addition, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to reduce inflammation and oxidative stress in animal models of pulmonary hypertension (Evgenov et al., 2011). 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has also been shown to reduce sickle cell adhesion to endothelial cells in vitro (Zhang et al., 2015).
実験室実験の利点と制限
One advantage of 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 is its selectivity for sGC, which reduces the potential for off-target effects. In addition, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to have good oral bioavailability and pharmacokinetic properties in various animal models (Stasch et al., 2011). However, one limitation of 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 is its relatively short half-life, which may limit its therapeutic efficacy in some disease states (Lapp et al., 2013).
将来の方向性
For 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 include the development of new sGC inhibitors and the exploration of its role in various physiological and pathological processes.
合成法
The synthesis of 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 involves several steps, including the reaction of 5-bromo-2-nitrobenzoic acid with 2-amino-5-chlorotoluene to form 5-bromo-2-nitro-N-(5-chloro-2-methylphenyl)benzamide. This intermediate is then treated with furfurylamine to produce 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide. The final compound is obtained as a white powder with a purity of over 99% (Lapp et al., 2013).
特性
IUPAC Name |
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO2/c1-11-2-7-14(20)10-15(11)21-18(22)17-9-8-16(23-17)12-3-5-13(19)6-4-12/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIXCWDKEISKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。